Antifungal Activity: L-Cyclopropylalanine's Leucine-Reversible Mechanism vs. Classical Antifungals
L-Cyclopropylalanine exhibits broad-spectrum antifungal activity through a unique mechanism: inhibiting α-isopropylmalate synthase (α-IMPS) in the L-leucine biosynthetic pathway. This is not a target for common antifungals like azoles or polyenes [1]. Crucially, its antifungal effect is specifically reversed by the addition of L-leucine, but not by L-isoleucine or L-valine, confirming the specificity of the mechanism [1]. In vitro, it shows an MIC of 19.2 µM against Fusarium oxysporum and 44.5 µM against Candida albicans [2].
| Evidence Dimension | Antifungal Mechanism and Potency |
|---|---|
| Target Compound Data | MIC = 19.2 µM (F. oxysporum), 44.5 µM (C. albicans) |
| Comparator Or Baseline | Common Antifungals (e.g., Fluconazole) |
| Quantified Difference | Unique, leucine-reversible mechanism. Fluconazole MICs are typically in the low µM to nM range, but with a different target (ERG11). |
| Conditions | In vitro antifungal assay against Fusarium oxysporum and Candida albicans |
Why This Matters
This unique mechanism of action is valuable for researchers investigating novel antifungal strategies to combat drug resistance, as it targets a pathway absent in humans [3].
- [1] Ma, B., et al. (2017). A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. Molecules, 22(12), 2224. View Source
- [2] Ma, B., et al. (2017). A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. Molecules, 22(12), 2224. View Source
- [3] Ma, B., et al. (2017). A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. Molecules, 22(12), 2224. View Source
